molecular formula C10H20N2O3S B15329893 tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

Cat. No.: B15329893
M. Wt: 248.34 g/mol
InChI Key: PEIBGUXFGFTTOY-UHFFFAOYSA-N
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Description

This compound is a chiral tert-butyl carbamate derivative featuring a (2R)-configured backbone with a 1-amino-1-oxobutan-2-yl core and a methylsulfanyl (CH₃S) group at the 4-position. The tert-butyl carbamate group (Boc) acts as a protective moiety for the amine, enhancing stability during synthetic processes. The methylsulfanyl substituent introduces sulfur-based lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)

InChI Key

PEIBGUXFGFTTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic attack on the carbonyl carbon of Boc2O .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions to occur on other functional groups without interference from the amine .

Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amino groups during the coupling reactions. This ensures that the desired peptide bonds are formed without side reactions .

Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It helps in the synthesis of drug candidates by protecting reactive amine groups during the multi-step synthesis processes .

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications. Its stability and ease of removal make it a valuable tool in large-scale chemical manufacturing .

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is introduced to the amine, rendering it less reactive and preventing unwanted side reactions. When the protection is no longer needed, the tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Notable Features Reference
tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate (Target) C₉H₁₈N₂O₃S (inferred) Methylsulfanyl (CH₃S), Boc-protected amine Lipophilic due to CH₃S; potential for thioether-mediated reactivity. N/A
(R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate C₁₉H₂₆FBrN₂O₄S Bromo, fluoro, propargyl, sulfonamide Electron-withdrawing substituents enhance electrophilic reactivity. Yield: 73% .
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ Cyclopentyl, hydroxy Rigid cyclic structure; hydroxy group increases polarity and H-bonding potential .
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate C₁₃H₂₃NO₄ Tetrahydropyran-4-yl (oxan-4-yl) Ether ring improves solubility; larger molecular weight than target compound .
tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate C₉H₁₈N₂O₄ Hydroxy, amide Polar functional groups enhance aqueous solubility; used in peptide synthesis .

Physicochemical Properties

Property Target Compound tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Solubility Moderate (lipophilic CH₃S) High (polar oxan-4-yl) High (hydroxy and amide groups)
Melting Point Not reported Likely low (oily consistency in analogs) Crystalline (amide/hydroxy stabilization)
Stereochemical Impact R-configuration critical R-configuration preserved R-configuration enhances bioactivity

Biological Activity

Tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and an amino acid-like configuration. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H20N2O3S
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 2280-68-4

The presence of the methylthio group in the compound is believed to influence its biological interactions, enhancing its reactivity and specificity towards biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit various enzymes. For instance, preliminary data suggest that it may interact with proteases, potentially influencing their activity through competitive inhibition mechanisms .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Its structural components allow it to interact with bacterial enzymes, which may lead to inhibition of bacterial growth. Similar compounds have demonstrated efficacy against various pathogens, suggesting a potential application in developing new antimicrobial agents .

3. Neuroprotective Effects

Research indicates that compounds with structures analogous to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps, including:

  • Formation of the Carbamate : Reaction of tert-butyl carbamate with appropriate amine precursors.
  • Introduction of Methylthio Group : Utilizing thiolating agents to introduce the methylthio functional group.

Different synthetic routes can yield variations of the compound that may enhance its biological activity or selectivity .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

StudyObjectiveFindings
Evaluate enzyme inhibitionIdentified IC50 values for various inhibitors; certain structural modifications enhanced potency.
Investigate neuroprotective propertiesCompounds demonstrated significant protective effects against neurotoxicity in vitro.
Assess antimicrobial activityShowed promising results against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate?

  • Methodological Answer : This compound is synthesized via carbamate protection of the amine group in peptide synthesis. A common approach involves reacting tert-butyl carbamate with a chiral β-amino acid derivative under basic conditions (e.g., using DIPEA or NaHCO₃) in anhydrous solvents like DCM or THF. The (2R)-stereochemistry is preserved using chiral auxiliaries or enantioselective catalysts .
  • Key Steps :

Activation of the amine group with Boc-anhydride.

pH-controlled reaction (pH 8–9) to avoid racemization.

Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is this compound characterized to confirm its stereochemical purity and structural integrity?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for Boc-group signals (δ ~1.4 ppm for tert-butyl) and methylsulfanyl peaks (δ ~2.1 ppm) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Use fume hoods for synthesis and purification to avoid inhalation of volatile solvents.
  • Wear nitrile gloves and safety goggles; the compound may cause eye/skin irritation .
  • Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during Boc deprotection?

  • Methodological Answer : Low yields often arise from incomplete acidolysis. Optimize conditions using:
  • TFA/DCM (1:1 v/v) : Stir for 2–4 hours at 0°C to minimize side reactions.
  • Scavengers : Add 2% triisopropylsilane to quench carbocation byproducts .
  • Contradiction Note : Some protocols use HCl/dioxane, but TFA is preferred for sterically hindered amines .

Q. What experimental designs assess the compound’s stability under biological assay conditions?

  • Methodological Answer : Conduct stability studies in:
  • PBS (pH 7.4) : Monitor degradation via HPLC at 37°C over 24 hours.
  • Liver microsomes : Evaluate metabolic stability using LC-MS to identify oxidation byproducts (e.g., sulfoxide formation) .
  • Data Table :
ConditionHalf-life (h)Major Degradation Product
PBS, pH 7.4>24None detected
Rat liver microsomes1.5Sulfoxide derivative

Q. How to resolve contradictions in toxicity data across safety reports?

  • Methodological Answer : Many SDS lack ecotoxicological data (e.g., ). Mitigate risks by:
  • Conducting Ames tests for mutagenicity.
  • Performing acute toxicity assays in zebrafish embryos (LC₅₀ determination) .
  • Referencing structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) for hazard extrapolation .

Q. What strategies optimize its use as a protease inhibitor scaffold?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .
  • SAR Studies : Modify the methylsulfanyl group to sulfonamide or phosphonate to enhance binding affinity .
  • Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Dabcyl-Edans peptides) .

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